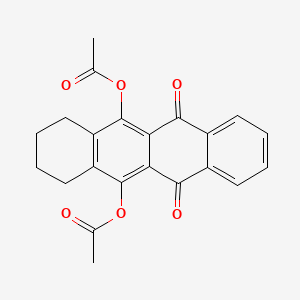
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique tetracene structure, which includes multiple keto groups and acetate functionalities. Its chemical structure and properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetracene coreThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often employing green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Aplicaciones Científicas De Investigación
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Mecanismo De Acción
The mechanism by which 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The pathways involved often depend on the specific derivative of the compound and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and disease progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate include:
13-Dihydrodaunorubicin: An aminoglycoside antibiotic with a similar tetracene core structure.
Epsilon-Rhodomycinone: A carboxylic ester with related structural features.
4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines: Compounds with similar functional groups and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural configuration
Propiedades
Número CAS |
37845-20-8 |
|---|---|
Fórmula molecular |
C22H18O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(12-acetyloxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H18O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Clave InChI |
SBTDDZZYALUTIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C3=C1CCCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



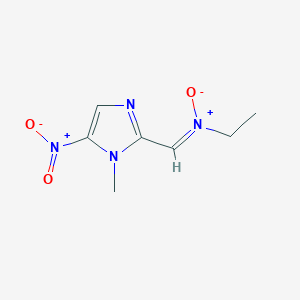
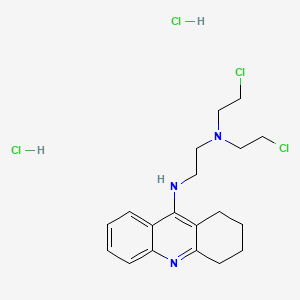
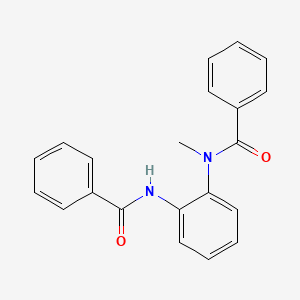
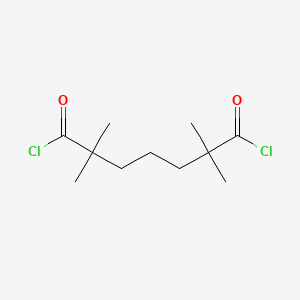
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
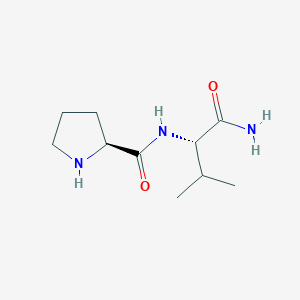


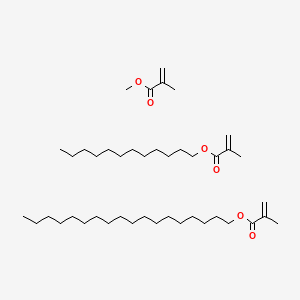

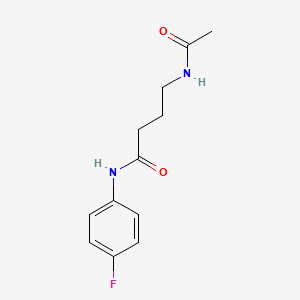
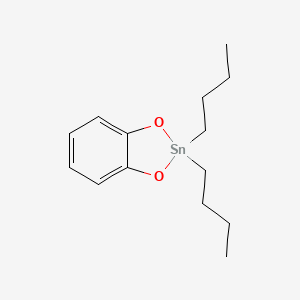
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
